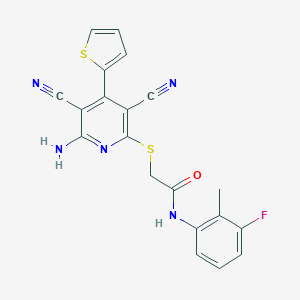
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a thienyl group, and a fluorinated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions One common method starts with the condensation of malononitrile with thiophene-2-carbaldehyde to form the thienyl-pyridine core This intermediate is then reacted with 3-fluoro-2-methylaniline under specific conditions to introduce the fluorinated phenyl group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions, making it useful in coordination chemistry. The fluorinated phenyl group can interact with biological membranes, potentially affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- **2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the presence of the fluorinated phenyl group, which imparts distinct electronic properties. This makes it particularly useful in the development of new materials and as a probe in biological studies.
Eigenschaften
CAS-Nummer |
445381-73-7 |
|---|---|
Molekularformel |
C20H14FN5OS2 |
Molekulargewicht |
423.5g/mol |
IUPAC-Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H14FN5OS2/c1-11-14(21)4-2-5-15(11)25-17(27)10-29-20-13(9-23)18(16-6-3-7-28-16)12(8-22)19(24)26-20/h2-7H,10H2,1H3,(H2,24,26)(H,25,27) |
InChI-Schlüssel |
AKZNEKYXBCCGLK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Kanonische SMILES |
CC1=C(C=CC=C1F)NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















